molecular formula C5H10ClN3O2 B2819889 5-Oxopiperazine-2-carboxamide hydrochloride CAS No. 2230798-94-2

5-Oxopiperazine-2-carboxamide hydrochloride

Cat. No.: B2819889
CAS No.: 2230798-94-2
M. Wt: 179.6
InChI Key: HJCFGMHCXVLKGY-UHFFFAOYSA-N
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Description

5-Oxopiperazine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C5H10ClN3O2 and a molecular weight of 179.61 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopiperazine-2-carboxamide hydrochloride typically involves the reaction of piperazine derivatives with appropriate carboxylating agents under controlled conditions. One common method includes the reaction of piperazine with phosgene or carbon dioxide in the presence of a base to form the corresponding carboxamide, followed by oxidation to introduce the oxo group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

5-Oxopiperazine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized piperazine derivatives, while reduction may yield more saturated compounds .

Scientific Research Applications

5-Oxopiperazine-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Oxopiperazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the presence of both an oxo group and a carboxamide group. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5-oxopiperazine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c6-5(10)3-1-8-4(9)2-7-3;/h3,7H,1-2H2,(H2,6,10)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCFGMHCXVLKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(=O)N1)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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